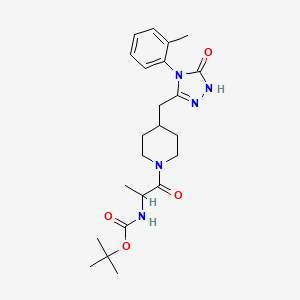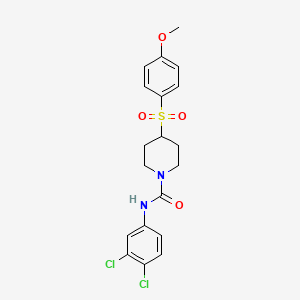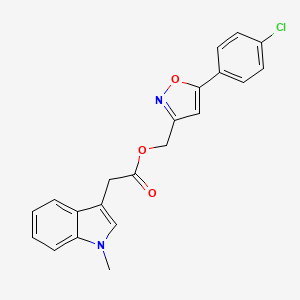amine hydrochloride CAS No. 1049773-78-5](/img/structure/B2986128.png)
[(3-Ethoxy-4-propoxyphenyl)methyl](propyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The InChI code for “(3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride” is 1S/C17H30N2O2.2ClH/c1-5-12-21-16-9-8-15 (13-17 (16)20-6-2)14-18-10-7-11-19 (3)4;;/h8-9,13,18H,5-7,10-12,14H2,1-4H3;2*1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride” is a powder at room temperature . The molecular weight of the compound is 287.83. More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.作用机制
Biochemical Pathways
The biochemical pathways affected by (3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride is currently unknown
实验室实验的优点和局限性
One of the main advantages of [(3-Ethoxy-4-propoxyphenyl)methyl](propyl)amine hydrochloride for lab experiments is its ability to selectively target dopaminergic and noradrenergic neurons, making it a useful tool for studying the role of these neurotransmitters in various neurological disorders. However, one of the limitations of this compound is its potential for abuse, as it is structurally similar to amphetamine and can produce similar effects.
未来方向
There are several future directions for the study of [(3-Ethoxy-4-propoxyphenyl)methyl](propyl)amine hydrochloride, including its potential as a therapeutic agent for the treatment of Parkinson's disease and ADHD. This compound may also have potential applications in the treatment of other neurological disorders, such as depression and anxiety. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
合成方法
[(3-Ethoxy-4-propoxyphenyl)methyl](propyl)amine hydrochloride can be synthesized using a multi-step process that involves the reaction of 3-ethoxy-4-propoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride, and finally, reductive amination with n-propylamine. The resulting product is then converted to the hydrochloride salt form using hydrochloric acid.
科学研究应用
[(3-Ethoxy-4-propoxyphenyl)methyl](propyl)amine hydrochloride has been studied extensively in scientific research for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). This compound has been shown to increase the release of dopamine, a neurotransmitter that is involved in the regulation of movement, motivation, and reward. This makes this compound a potential candidate for the treatment of Parkinson's disease, a neurological disorder characterized by the degeneration of dopaminergic neurons in the brain.
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
属性
IUPAC Name |
N-[(3-ethoxy-4-propoxyphenyl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-4-9-16-12-13-7-8-14(18-10-5-2)15(11-13)17-6-3;/h7-8,11,16H,4-6,9-10,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICGHDJGUGZRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OCCC)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2986047.png)
![1,3-dimethyl-7-(3-methylbenzyl)-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2986049.png)
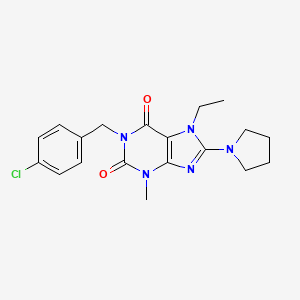
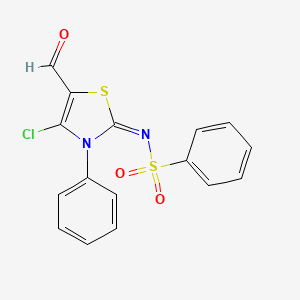
![6-Chloro-2-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2986055.png)
![3-{1-[2-(Benzylsulfanyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2986058.png)
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2986059.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one](/img/structure/B2986060.png)
![tert-butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2986061.png)
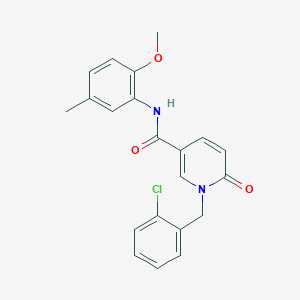
![7-(Benzo[d][1,3]dioxol-5-yl((4-methylpyridin-2-yl)amino)methyl)quinolin-8-ol](/img/structure/B2986065.png)
